molecular formula C14H19IN6O2 B1443548 (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1422827-96-0

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B1443548
CAS No.: 1422827-96-0
M. Wt: 430.24 g/mol
InChI Key: BOYYWVBZUOVEAW-MRVPVSSYSA-N
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Description

(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its molecular formula C14H19IN6O2 and molecular weight of 430.24 g/mol. It is known for its high purity, typically around 95%.

Mechanism of Action

Target of Action

The primary targets of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate are protein kinases . Protein kinases are enzymes that catalyze the phosphorylation processes in cells, playing active roles in signal transduction pathways . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

Mode of Action

®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate interacts with its protein kinase targets by inhibiting their activity . This inhibition is achieved through non-equilibrium binding kinetics, which often results in improved biochemical efficacy .

Biochemical Pathways

The compound affects the phosphorylation processes in cells, which are regular processes in cellular signal transduction . These processes regulate many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate disrupts these pathways, potentially leading to the death of cancer cells .

Pharmacokinetics

It is noted that irreversible kinase inhibitors, which this compound is a part of, often show good pharmacokinetic or pharmacodynamic profiles compared to reversible inhibitors .

Result of Action

The molecular and cellular effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate’s action include the inhibition of cell division, survival, and apoptosis in cancer cells . This leads to anti-proliferative activities, making the compound a potential therapeutic option for cancer treatment .

Biochemical Analysis

Biochemical Properties

®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with protein kinases, which are crucial in regulating various cellular processes such as cell division, survival, and apoptosis . The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways. This interaction is essential for its potential use in cancer therapy, where kinase inhibitors are employed to halt the proliferation of cancer cells .

Cellular Effects

The effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate on cells are profound. It has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis . The compound affects cell signaling pathways, particularly those mediated by kinases, leading to alterations in gene expression and cellular metabolism. For instance, it can disrupt the FLT3-ITD signaling pathway, which is often implicated in leukemia .

Molecular Mechanism

At the molecular level, ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate exerts its effects by binding to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, which is a critical step in many signaling pathways. The compound’s ability to induce apoptosis is linked to its interference with cell cycle regulators and pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of ®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites are then excreted via the kidneys. Understanding these metabolic pathways is crucial for predicting drug interactions and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-1-yl core. This core is then reacted with (R)-tert-butyl pyrrolidine-1-carboxylate under specific conditions to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be closely monitored to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the iodine atom to a higher oxidation state.

  • Reduction: : Reducing the iodine atom to a lower oxidation state.

  • Substitution: : Replacing the iodine atom with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Formation of iodine-containing derivatives.

  • Reduction: : Production of iodine-free analogs.

  • Substitution: : Generation of compounds with different functional groups replacing iodine.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Employed in the study of biological systems and pathways.

  • Medicine: : Potential use in the development of pharmaceuticals.

  • Industry: : Utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

  • (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)azepane-1-carboxylate

Uniqueness

The uniqueness of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate lies in its specific stereochemistry and the presence of the pyrrolidine ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)20-5-4-8(6-20)21-12-9(10(15)19-21)11(16)17-7-18-12/h7-8H,4-6H2,1-3H3,(H2,16,17,18)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYWVBZUOVEAW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (5.0 g, 19.15 mmol) in tetrahydrofuran (100 mL) was treated with tert-butyl 3-hydroxy-1-pyrrolidinecarboxylate (5.38 g, 28.73 mmol) and triphenylphosphine (7.53 g, 28.73 mmol). The reaction mixture was cooled to 0° C. on an ice bath. Diethylazodicarboxyate (5.0 g, 28.73 mmol) was slowly added to the reaction mixture. The solvent was removed under reduced pressure after 6 days. The crude oil was used directly in the subsequent reaction without further analysis.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.38 g
Type
reactant
Reaction Step Two
Quantity
7.53 g
Type
reactant
Reaction Step Two
Name
Diethylazodicarboxyate
Quantity
5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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